

# Silperisone Clinical Trial Discontinuation: A Technical Resource

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## Compound of Interest

Compound Name: *Silperisone*

Cat. No.: *B129589*

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This technical support center provides researchers, scientists, and drug development professionals with available information regarding the discontinuation of **Silperisone** clinical trials. The following question-and-answer format addresses specific issues based on publicly accessible data.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Silperisone**'s clinical development?

A1: The clinical development of **Silperisone** was discontinued due to adverse findings in chronic animal toxicity studies.<sup>[1][2][3]</sup> While Phase I clinical studies in humans did not reveal any adverse effects at the doses tested, the results from long-term animal studies led to the decision to halt further development.<sup>[1][2][3]</sup>

Q2: Were there any adverse effects observed in human clinical trials?

A2: No adverse effects were detected in Phase I clinical studies with **Silperisone**.<sup>[1][2][3]</sup> These studies involved doses up to 150 mg/day, and the plasma concentrations were considered to be within the potentially effective range based on preclinical data.<sup>[1][2][3]</sup>

Q3: What is the mechanism of action of **Silperisone**?

A3: **Silperisone** is a centrally acting muscle relaxant.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[1][2][3] This action leads to a decreased release of excitatory neurotransmitters and reduced neuronal excitability.[1][2] Additionally, **Silperisone** has a potassium channel blocking effect, which is reported to be stronger than that of the related drug, Tolperisone.[1][2]

Q4: How does **Silperisone** compare to Tolperisone?

A4: **Silperisone** is an organosilicon compound structurally similar to Tolperisone.[1][2] In preclinical studies, **Silperisone** showed a similar profile of action to Tolperisone with some minor differences.[1][2] A notable distinction was observed in their effects on the patellar reflex, where Tolperisone depressed both pontine facilitation and bulbar inhibition, while **Silperisone** only inhibited the former.[1][2] In animal models, **Silperisone** demonstrated a longer duration of action and higher functional bioavailability compared to Tolperisone when administered orally.[1][2]

## Quantitative Data Summary

The following table summarizes the available quantitative data from the Phase I clinical trial of **Silperisone**.

Parameter	Value	Reference
Clinical Trial Phase	Phase I	[1][2][3]
Maximum Daily Dose	150 mg/day	[1][2][3]
Observed Adverse Effects in Humans	None Detected	[1][2][3]
Elimination Half-life in Humans	12 to 16 hours	[1]

## Experimental Protocols

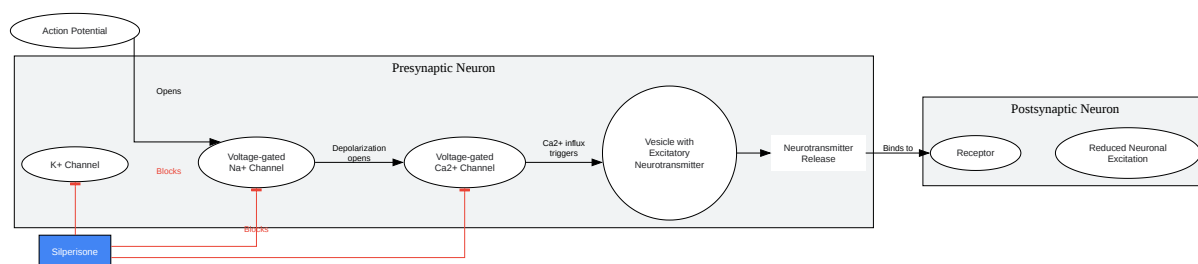
Detailed experimental protocols for the chronic animal toxicity studies that led to the discontinuation of **Silperisone** are not publicly available. Pharmaceutical companies typically hold this information as proprietary.

The Phase I clinical studies would have followed standard protocols for first-in-human trials, including:

- Study Design: A dose-escalation study in a small group of healthy volunteers.
- Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Silperisone**.
- Inclusion/Exclusion Criteria: Standard criteria for healthy volunteer studies, ensuring participants had no underlying medical conditions that could interfere with the study drug.
- Assessments: Regular monitoring of vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, urinalysis). Collection of blood samples for pharmacokinetic analysis.

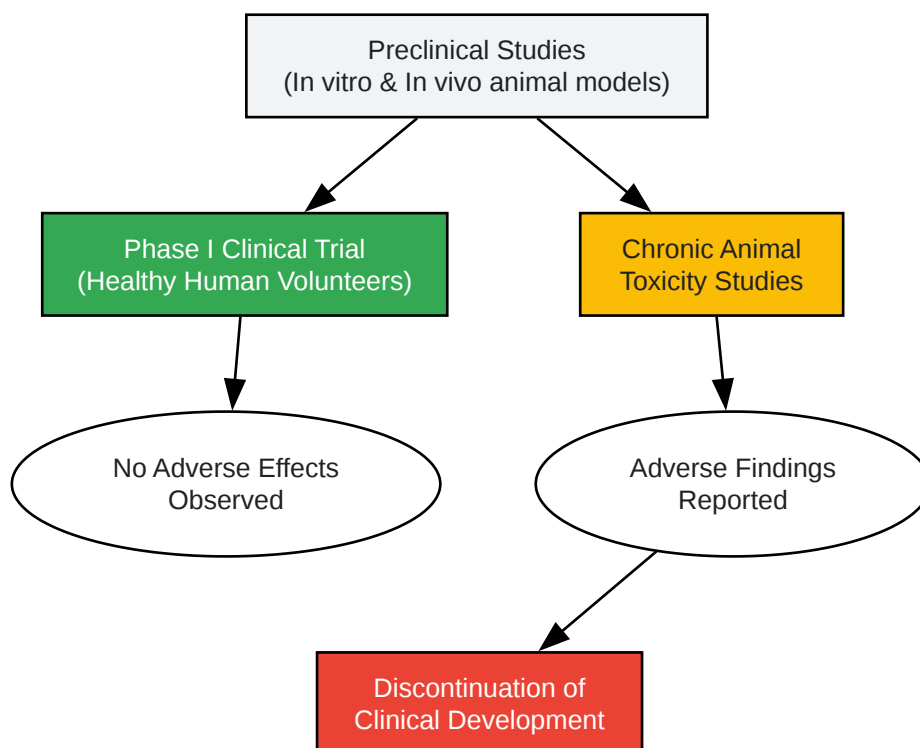
## Visualizations

The following diagrams illustrate the proposed mechanism of action of **Silperisone** and the logical flow leading to the discontinuation of its clinical development.



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Caption: Proposed mechanism of action of **Silperisone**.



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Caption: Logical workflow for **Silperisone**'s clinical trial discontinuation.

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## References

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